tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1929606-71-2
VCID: VC2774388
InChI: InChI=1S/C16H20BrN3O8/c1-15(2,3)27-13(21)18(14(22)28-16(4,5)6)12-10(19(23)24)7-9(17)8-11(12)20(25)26/h7-8H,1-6H3
SMILES: CC(C)(C)OC(=O)N(C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)OC(C)(C)C
Molecular Formula: C16H20BrN3O8
Molecular Weight: 462.25 g/mol

tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate

CAS No.: 1929606-71-2

Cat. No.: VC2774388

Molecular Formula: C16H20BrN3O8

Molecular Weight: 462.25 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate - 1929606-71-2

Specification

CAS No. 1929606-71-2
Molecular Formula C16H20BrN3O8
Molecular Weight 462.25 g/mol
IUPAC Name tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Standard InChI InChI=1S/C16H20BrN3O8/c1-15(2,3)27-13(21)18(14(22)28-16(4,5)6)12-10(19(23)24)7-9(17)8-11(12)20(25)26/h7-8H,1-6H3
Standard InChI Key GNCVNZGNTVTBEX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N(C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-])C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate is identified by the CAS Registry Number 1929606-71-2. The compound features a brominated and dinitrated phenyl ring with two tert-butyloxycarbonyl (Boc) protecting groups. These structural elements suggest potential applications in peptide chemistry and organic synthesis where protection of amino groups is required .

Chemical Identifiers

The compound can be identified through various chemical nomenclature systems as detailed in Table 1:

Identifier TypeValue
CAS Number1929606-71-2
Molecular FormulaC₁₆H₂₀BrN₃O₈
Molecular Weight462.25 g/mol
IUPAC Nametert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Standard InChIInChI=1S/C16H20BrN3O8/c1-15(2,3)27-13(21)18(14(22)28-16(4,5)6)12-10(19(23)24)7-9(17)8-11(12)20(25)26/h7-8H,1-6H3
Standard InChIKeyGNCVNZGNTVTBEX-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N(C1=C(C=C(C=C1N+[O-])Br)N+[O-])C(=O)OC(C)(C)C

Table 1: Chemical identifiers for tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate

Structural Characteristics

The molecular structure of tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate features several key elements:

  • A phenyl ring core structure

  • A bromine atom at the 4-position of the phenyl ring

  • Two nitro groups at the 2- and 6-positions of the phenyl ring

  • Two tert-butyloxycarbonyl (Boc) protecting groups attached to a nitrogen atom

  • A carbamate functional group

This configuration creates a chemically versatile compound with multiple reactive sites that can be utilized in various synthetic pathways. The presence of two Boc protecting groups is particularly notable, as these are commonly employed in synthetic organic chemistry to protect amine functional groups during multi-step reactions.

Physical and Chemical Properties

Understanding the physical and chemical properties of tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate is essential for its proper handling and application in research settings.

Physical Properties

The available data on the physical properties of this compound is summarized in Table 2:

PropertyValue
Physical State (at 20°C)Solid
AppearanceNot specified in available data
Melting PointNot available
Boiling PointNot available
DensityNot available
Solubility ProfileNot available
Minimum Purity Specification97%

Table 2: Physical properties of tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate

Chemical Stability and Reactivity

While detailed information about the reactivity and stability of this specific compound is limited in the available data, certain inferences can be made based on its structure:

  • The presence of two nitro groups likely makes the compound electron-poor at the phenyl ring, potentially increasing its reactivity toward nucleophilic attack.

  • The bromine atom at the 4-position can serve as a site for coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

  • The two Boc protecting groups suggest the compound's role in synthetic pathways where controlled deprotection is required.

  • Long-term storage recommendations indicate that the compound should be stored at 2-8°C, suggesting potential sensitivity to elevated temperatures or prolonged exposure to ambient conditions .

Hazard TypeClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory System)

Table 3: GHS hazard classifications for tert-butyl N-(4-bromo-2,6-dinitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate

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